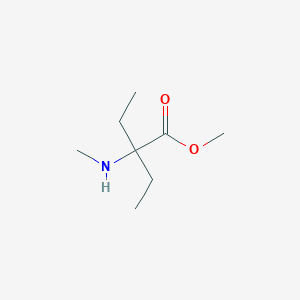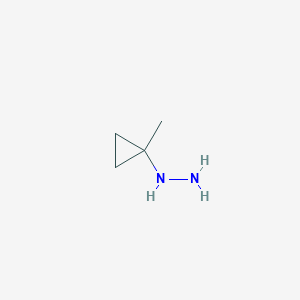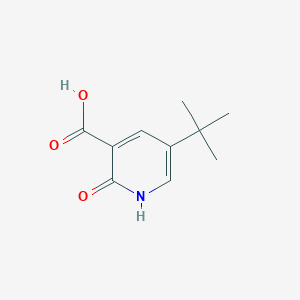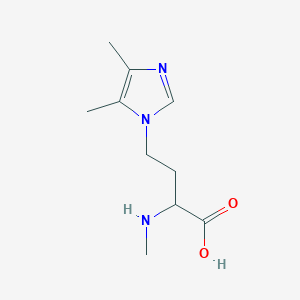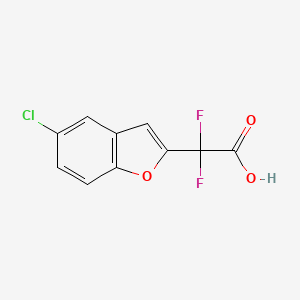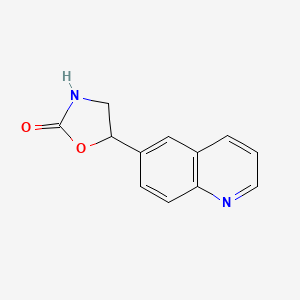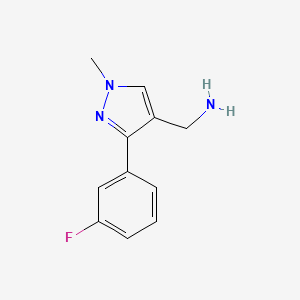![molecular formula C11H18O2 B13625418 3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid](/img/structure/B13625418.png)
3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid is a chemical compound with the molecular formula C10H16O2. It is characterized by a bicyclic structure, specifically a norbornane framework, which is a common motif in organic chemistry due to its rigidity and unique reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between cyclopentadiene and an appropriate dienophile, such as methyl acrylate, under thermal conditions, yields the bicyclic intermediate. This intermediate can then be subjected to further functionalization to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing continuous flow reactors, can be applied to scale up the laboratory synthesis methods .
Chemical Reactions Analysis
Types of Reactions
3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bridgehead positions of the norbornane structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Substituted norbornane derivatives
Scientific Research Applications
3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: Shares the norbornane framework but differs in functional groups.
Bicyclo[2.2.1]hept-5-en-2-one: Another norbornane derivative with a ketone functional group.
2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Similar structure with a different substitution pattern.
Uniqueness
3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its rigid structure and functional groups make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H18O2/c1-7(11(12)13)4-10-6-8-2-3-9(10)5-8/h7-10H,2-6H2,1H3,(H,12,13) |
InChI Key |
HIAKQFHYQXXNST-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CC2CCC1C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


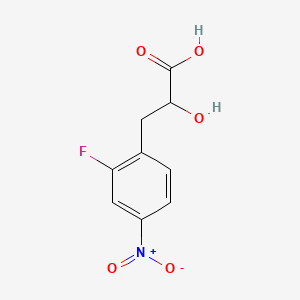

![2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B13625348.png)
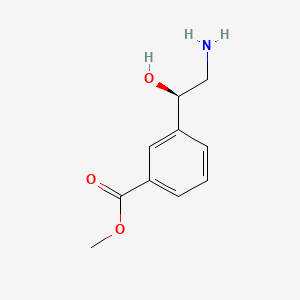

![2-((Azetidin-3-yloxy)methyl)imidazo[1,2-a]pyridine](/img/structure/B13625363.png)
